11H-Benzo(g)pyrido(3,4-b)indole
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Overview
Description
11H-Benzo(g)pyrido(3,4-b)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system comprising a benzene ring, a pyridine ring, and an indole moiety, making it an interesting subject for chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo(g)pyrido(3,4-b)indole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a widely used method where arylhydrazones are converted into indoles in the presence of an acid catalyst . Another method involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
11H-Benzo(g)pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily due to the presence of the indole moiety, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
11H-Benzo(g)pyrido(3,4-b)indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 11H-Benzo(g)pyrido(3,4-b)indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the disruption of DNA processes, which is particularly useful in anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Intoplicine: An antitumor derivative in the 7H-benzo(e)pyrido(4,3-b)indole series.
Indolizino(8,7-b)indoles: Compounds with similar fused ring systems.
Pyrido(1,2-a3,4-b’)diindoles: Another class of compounds with comparable structures.
Uniqueness
11H-Benzo(g)pyrido(3,4-b)indole is unique due to its specific ring fusion pattern and the presence of both benzene and pyridine rings fused to an indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
35621-32-0 |
---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
14,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene |
InChI |
InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-13-12-7-8-16-9-14(12)17-15(11)13/h1-9,17H |
InChI Key |
JMZHAVFHANOKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CN=C4 |
Origin of Product |
United States |
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